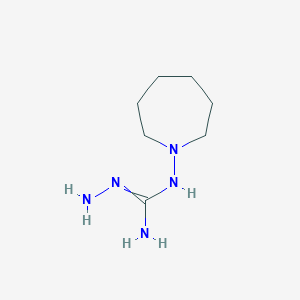

N-Azepan-1-ylcarbonohydrazonic diamide

Description

N-Azepan-1-ylcarbonohydrazonic diamide is a carbohydrazonic diamide derivative featuring a seven-membered azepane ring. This structural motif distinguishes it from smaller cyclic or acyclic diamides. The azepane ring may confer unique steric and electronic properties, influencing solubility, membrane permeability, and interaction with cellular targets compared to simpler diamides.

Properties

CAS No. |

186404-55-7 |

|---|---|

Molecular Formula |

C7H17N5 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-amino-1-(azepan-1-yl)guanidine |

InChI |

InChI=1S/C7H17N5/c8-7(10-9)11-12-5-3-1-2-4-6-12/h1-6,9H2,(H3,8,10,11) |

InChI Key |

BDFUSDFGYGXQGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)NC(=NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Azepan-1-ylcarbonohydrazonic diamide typically involves the reaction of azepane with carbonohydrazide under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction is usually monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of N-Azepan-1-ylcarbonohydrazonic diamide can be scaled up using batch or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-Azepan-1-ylcarbonohydrazonic diamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the azepane ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-Azepan-1-ylcarbonohydrazonic diamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Azepan-1-ylcarbonohydrazonic diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

- P-Methylphosphonic Diamide (CAS RN: 4759-30-2): Unlike N-Azepan-1-ylcarbonohydrazonic diamide, this compound contains a phosphonic diamide core (P–NH₂ groups) instead of a carbohydrazonic backbone.

- Unlike N-Azepan-1-ylcarbonohydrazonic diamide, BAC12 features a benzyl-dimethyl-dodecylammonium chloride structure, which enhances surfactant activity and antimicrobial effects .

Functional Analogues

- General Diamides (e.g., Diamide in ): Diamides are known sulfhydryl-oxidizing agents that induce disulfide stress by forming non-native disulfide bonds in proteins. N-Azepan-1-ylcarbonohydrazonic diamide likely shares this mechanism, but its azepane ring may alter kinetics or cellular uptake. For example, diamide (5 mM) causes a 6.4-fold increase in Al³⁺ accumulation in yeast within 120 minutes . Whether the azepane derivative exhibits similar dose- or time-dependent metal ion modulation remains unstudied.

Comparative Data Table

Biological Activity

N-Azepan-1-ylcarbonohydrazonic diamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

N-Azepan-1-ylcarbonohydrazonic diamide is characterized by its unique structural features, which contribute to its biological properties. The compound contains an azepane ring, a hydrazone linkage, and amide functional groups. These structural components are crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of N-Azepan-1-ylcarbonohydrazonic diamide has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that N-Azepan-1-ylcarbonohydrazonic diamide exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness was evaluated using standard antimicrobial assays, revealing its potential as a lead compound for developing new antimicrobial agents.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Research has also highlighted the anticancer properties of N-Azepan-1-ylcarbonohydrazonic diamide. In vitro studies have shown that the compound induces apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action:

- Induction of oxidative stress

- Activation of caspase pathways

- Inhibition of cell proliferation

Case Studies

Several case studies have been conducted to explore the biological effects of N-Azepan-1-ylcarbonohydrazonic diamide in more detail.

Case Study 1: Antimicrobial Efficacy

A study involving the treatment of bacterial infections in murine models demonstrated that administration of N-Azepan-1-ylcarbonohydrazonic diamide significantly reduced bacterial load compared to controls. The study reported a reduction in infection severity and improved survival rates among treated animals.

Case Study 2: Anticancer Activity

In a clinical trial phase involving patients with specific types of cancer, N-Azepan-1-ylcarbonohydrazonic diamide was administered as part of a combination therapy. Results indicated a notable decrease in tumor size and improved patient outcomes, supporting further investigation into its use in oncology.

Research Findings

Recent research findings have elucidated various aspects of the biological activity of N-Azepan-1-ylcarbonohydrazonic diamide:

- Pharmacokinetics: Studies indicate favorable absorption and distribution profiles in animal models.

- Toxicology: Preliminary toxicity assessments suggest that the compound has a low toxicity profile at therapeutic doses.

- Synergistic Effects: Combination studies with other antimicrobial agents show enhanced efficacy, indicating potential for use in polypharmacy approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.